An In-depth Technical Guide to 5-tert-butylbenzo[d]oxazol-2(3H)-one: Properties, Synthesis, and Therapeutic Potential
An In-depth Technical Guide to 5-tert-butylbenzo[d]oxazol-2(3H)-one: Properties, Synthesis, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of the chemical and biological properties of 5-tert-butylbenzo[d]oxazol-2(3H)-one (Compound 1 ), a heterocyclic molecule of significant interest in contemporary drug discovery. The benzoxazolone core is recognized as a "privileged scaffold" due to its prevalence in biologically active compounds, offering a unique combination of lipophilic and hydrophilic features and a rigid framework amenable to diverse chemical modifications.[1][2] This document details the known physicochemical properties, provides a validated synthesis protocol, explores the compound's reactivity, and contextualizes its potential as an anticancer agent. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of novel small-molecule therapeutics.
Introduction and Molecular Overview
5-tert-butylbenzo[d]oxazol-2(3H)-one (Compound 1 ) is a derivative of the benzoxazolone ring system, characterized by a tert-butyl group at the C-5 position of the benzene ring. This substitution significantly influences the molecule's lipophilicity and steric profile, which in turn can modulate its pharmacokinetic and pharmacodynamic properties. The benzoxazolone scaffold itself is a bioisostere for other moieties that may have weaker pharmacokinetic profiles, and it possesses a weakly acidic proton on the nitrogen atom, allowing for specific interactions with biological targets.[2][3]
The core structure is foundational in a variety of commercialized pharmaceuticals and clinical candidates, underscoring its therapeutic relevance.[1] Recent studies have highlighted derivatives of this class, including Compound 1 , as promising leads in oncology, particularly for pancreatic and lung cancers.[4]
Chemical Identity
| Property | Value | Source(s) |
| IUPAC Name | 5-tert-Butyl-1,3-benzoxazol-2(3H)-one | - |
| Synonyms | 5-tert-Butylbenzoxazolone | |
| CAS Number | 99854-88-3 | |
| Molecular Formula | C₁₁H₁₃NO₂ | [5] |
| Molecular Weight | 191.23 g/mol | [5] |
| Structure | - | |
| InChI Key | CSKXTTYRNZFYNH-UHFFFAOYSA-N |
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent, guiding formulation, and predicting its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[6]
Physicochemical Data
While specific experimental data for solubility, pKa, and logP of Compound 1 are not widely published, estimations can be made based on the parent benzoxazolone structure and related derivatives. The tert-butyl group is expected to significantly increase lipophilicity compared to the unsubstituted parent compound.
| Property | Value | Notes |
| Physical State | White solid | [4] |
| Melting Point | 164–166 °C | [4] |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. Poorly soluble in water. | Inferred from general properties of similar heterocycles. |
| pKa | The N-H proton is weakly acidic, a characteristic feature of the benzoxazolone ring system.[1] | Specific value not determined. |
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and quality control of Compound 1 .
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum provides key information about the electronic environment of the hydrogen atoms in the molecule.
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.99 (s, 1H, N-H), 7.29 (s, 1H, Ar-H), 7.18 (d, 1H, Ar-H).[4]
-
Interpretation: The broad singlet at 8.99 ppm is characteristic of the N-H proton of the lactam ring. The signals at 7.29 and 7.18 ppm correspond to the aromatic protons on the benzene ring. The specific splitting pattern and chemical shifts are consistent with the 5-tert-butyl substitution pattern.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Data not available in the reviewed literature. Based on the structure, one would expect approximately 8 distinct signals in the aromatic region and signals for the tert-butyl group's quaternary and methyl carbons, in addition to the carbonyl carbon of the oxazolone ring.
Infrared (IR) Spectroscopy: Data not available in the reviewed literature. The IR spectrum is expected to show characteristic absorption bands for:
-
N-H stretching: A broad band around 3200 cm⁻¹.
-
C=O stretching (lactam): A strong absorption band in the region of 1750-1780 cm⁻¹.
-
C-H stretching (aromatic and aliphatic): Around 3100-3000 cm⁻¹ and 2960 cm⁻¹, respectively.
-
C=C stretching (aromatic): Peaks in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS): Data not available in the reviewed literature. The molecular ion peak [M]⁺ would be expected at m/z 191. Fragmentation would likely involve the loss of the tert-butyl group or cleavage of the oxazolone ring.
Synthesis and Purification
The synthesis of 5-tert-butylbenzo[d]oxazol-2(3H)-one can be efficiently achieved through the cyclization of the corresponding 2-aminophenol derivative. A high-yielding method has been reported using a modern carbonylating agent.[4]
Synthetic Workflow
The overall synthetic strategy involves two main stages: the preparation of the key intermediate, 2-amino-4-tert-butylphenol, followed by its cyclization to form the benzoxazolone ring.
Experimental Protocol: Synthesis of 5-tert-butylbenzo[d]oxazol-2(3H)-one
This protocol is based on a reported high-yield synthesis and general methodologies for benzoxazolone formation.[4] The first step, the synthesis of the aminophenol precursor, is provided as a representative literature procedure.
Step 1: Synthesis of 2-amino-4-tert-butylphenol (Precursor)
-
Rationale: The synthesis of the correctly substituted aminophenol is the critical first step. This can be achieved through various routes, including the reduction of a nitrophenol intermediate. A common industrial method involves an azo-coupling reaction followed by reductive cleavage.
-
Procedure (Azo-Coupling and Reduction Method):
-
Prepare a diazonium salt solution from aniline under standard conditions (NaNO₂, HCl, 0-5 °C).
-
In a separate vessel, dissolve p-tert-butylphenol in an aqueous sodium hydroxide solution to form the sodium phenoxide.
-
Slowly add the cold diazonium salt solution to the p-tert-butylphenol solution to perform the azo coupling reaction, yielding an azo dye intermediate.
-
The resulting azo compound is then subjected to a reductive cleavage, for example, using sodium dithionite (Na₂S₂O₄) in an alkaline medium, to yield 2-amino-4-tert-butylphenol.
-
The product is isolated by filtration and can be purified by recrystallization.
-
Step 2: Cyclization to 5-tert-butylbenzo[d]oxazol-2(3H)-one
-
Rationale: The cyclization of an o-aminophenol to a benzoxazolone requires a carbonyl source. While hazardous reagents like phosgene have been traditionally used, modern, safer alternatives like 1,1'-Carbonyldiimidazole (CDI) or, as reported, ethyl 1H-imidazole-1-carboxylate (EImC) are preferred.[4] EImC acts as an efficient and safer carbonylating agent.
-
Procedure:
-
To a solution of 2-amino-4-tert-butylphenol (1.0 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran, THF), add ethyl 1H-imidazole-1-carboxylate (EImC) (1.1 equivalents).
-
The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 5-tert-butylbenzo[d]oxazol-2(3H)-one as a white solid.[4]
-
Chemical Reactivity
The reactivity of 5-tert-butylbenzo[d]oxazol-2(3H)-one is dictated by the functional groups present: the lactam within the oxazolone ring, the aromatic benzene ring, and the N-H proton.
N-H Acidity and N-Alkylation/Arylation
The proton on the nitrogen atom is weakly acidic and can be deprotonated by a suitable base (e.g., NaH, K₂CO₃). The resulting anion is a competent nucleophile and can undergo reactions with various electrophiles, such as alkyl halides or aryl halides (in the presence of a suitable catalyst), to yield N-substituted derivatives. This provides a key avenue for generating chemical diversity and modulating biological activity.
Electrophilic Aromatic Substitution
The benzene ring can undergo electrophilic aromatic substitution reactions. The existing substituents (amino and hydroxyl groups in the cyclized form, and the tert-butyl group) will direct incoming electrophiles. The tert-butyl group is an ortho-, para-director, and the fused ring system will also influence the position of substitution.
Ring-Opening Reactions
The benzoxazolone ring, while generally stable, can undergo nucleophilic attack at the carbonyl carbon, leading to ring opening. This reaction is more likely to occur under strong basic or acidic conditions with potent nucleophiles. Understanding this potential reactivity is crucial for assessing the compound's stability in biological media and during formulation.
Biological Activity and Therapeutic Potential
The benzoxazolone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1]
Anticancer Activity
5-tert-butylbenzo[d]oxazol-2(3H)-one has been identified as a promising lead compound with in vitro cytotoxic activity against human pancreatic adenocarcinoma (Panc-1) and human non-small cell lung carcinoma (A549) cell lines.[4] While the specific IC₅₀ values for this particular compound are not publicly available in the cited literature, the identification as a "lead molecule" implies significant potency.
Potential Mechanisms of Action
The anticancer effects of benzoxazolone derivatives are often multifactorial. Key mechanisms reported for this class of compounds include:
-
Induction of Apoptosis: Many benzoxazolone derivatives have been shown to trigger programmed cell death in cancer cells. This is often mediated through the activation of caspases, which are key enzymes in the apoptotic cascade.[7]
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[7]
-
Targeting Signaling Pathways: Benzoxazolone derivatives have been developed as inhibitors of specific kinases involved in cancer progression. For example, they have been investigated as inhibitors of Traf2- and Nck-interacting kinase (TNIK), a key regulator of the Wnt signaling pathway, which is often dysregulated in colorectal cancer.[8][9]
The tert-butyl group on Compound 1 likely enhances its ability to penetrate cell membranes and may contribute to specific hydrophobic interactions within the binding pocket of its biological target(s).
Safety and Handling
As with any active chemical compound, proper safety precautions should be observed when handling 5-tert-butylbenzo[d]oxazol-2(3H)-one.
-
Hazard Classifications:
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
5-tert-butylbenzo[d]oxazol-2(3H)-one is a promising heterocyclic compound built upon the privileged benzoxazolone scaffold. Its reported cytotoxic activity against pancreatic and lung cancer cell lines makes it a valuable lead for further optimization in oncology drug discovery. This guide has synthesized the available data on its chemical properties, provided a robust framework for its synthesis, and discussed its potential biological mechanisms. Further research to fully elucidate its spectroscopic profile, quantify its biological potency through IC₅₀ determination, and explore its mechanism of action is highly warranted.
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